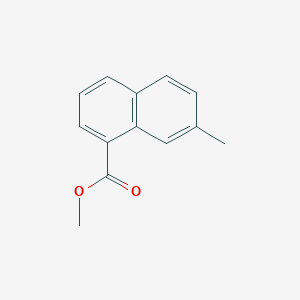
methyl 7-methylnaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-metilnaftaleno-1-carboxilato de metilo es un compuesto orgánico que pertenece a la familia del naftaleno. Se caracteriza por un grupo metilo unido a la séptima posición del anillo de naftaleno y un grupo éster carboxilato en la primera posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 7-metilnaftaleno-1-carboxilato de metilo normalmente implica la esterificación del ácido 7-metilnaftaleno-1-carboxílico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo generalmente bajo condiciones de reflujo para garantizar la conversión completa del ácido carboxílico al éster. Los catalizadores comunes utilizados en esta reacción incluyen ácido sulfúrico o ácido p-toluensulfónico.
Métodos de Producción Industrial
En un entorno industrial, la producción de 7-metilnaftaleno-1-carboxilato de metilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas pueden mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 7-metilnaftaleno-1-carboxilato de metilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de naftaleno, particularmente en las posiciones 2 y 6, debido al efecto donador de electrones del grupo metilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio alcalino.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Bromación usando bromo en ácido acético.
Productos Principales
Oxidación: Ácido 7-metilnaftaleno-1,2-dicarboxílico.
Reducción: 7-metilnaftaleno-1-metanol.
Sustitución: 2-bromo-7-metilnaftaleno-1-carboxilato.
Aplicaciones Científicas De Investigación
El 7-metilnaftaleno-1-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Sirve como compuesto modelo para estudiar las vías metabólicas de los derivados del naftaleno.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 7-metilnaftaleno-1-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, puede sufrir transformaciones metabólicas que conducen a la formación de intermediarios reactivos que pueden interactuar con componentes celulares. Los objetivos moleculares y las vías exactas dependen del contexto específico de su aplicación.
Comparación Con Compuestos Similares
El 7-metilnaftaleno-1-carboxilato de metilo se puede comparar con otros derivados del naftaleno como:
1-metilnaftaleno: Carece del grupo éster carboxilato, lo que lo hace menos reactivo en ciertas reacciones químicas.
Ácido 7-metilnaftaleno-1-carboxílico: La forma de ácido carboxílico, que es más ácida y puede participar en diferentes tipos de reacciones en comparación con el éster.
2-metilnaftaleno: El grupo metilo está posicionado de manera diferente, lo que afecta su reactividad y comportamiento químico.
La singularidad del 7-metilnaftaleno-1-carboxilato de metilo radica en su patrón de sustitución específico, que imparte propiedades químicas y reactividad distintas.
Propiedades
Número CAS |
91902-61-3 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 7-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10-4-3-5-11(12(10)8-9)13(14)15-2/h3-8H,1-2H3 |
Clave InChI |
AHIFPBZMUQKYEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2C(=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


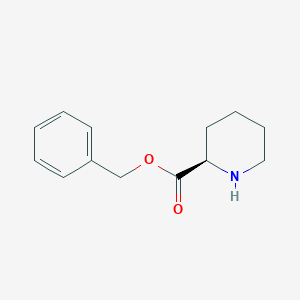
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)

![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)
![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
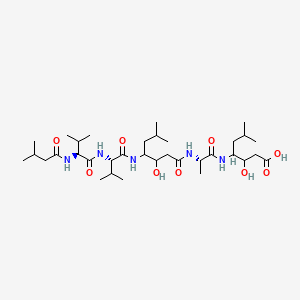

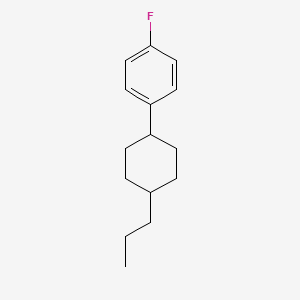
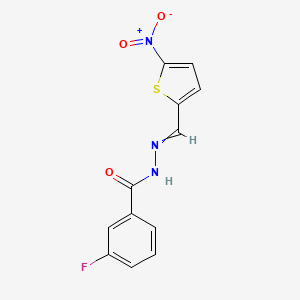
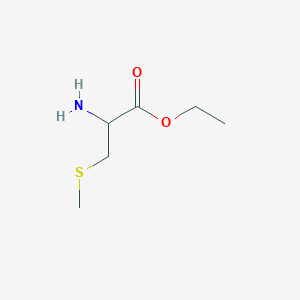
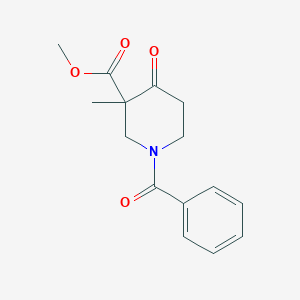
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
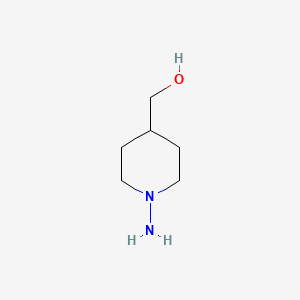
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)
